1-(2-bromothiazol-4-yl)-N-methylmethanamine
Description
1-(2-bromothiazol-4-yl)-N-methylmethanamine is a heterocyclic compound containing a thiazole ring substituted with a bromine atom at the 2-position and an N-methylmethanamine group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic applications .
Properties
IUPAC Name |
1-(2-bromo-1,3-thiazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2S/c1-7-2-4-3-9-5(6)8-4/h3,7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJDNKDMHSYCEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromothiazol-4-yl)-N-methylmethanamine typically involves the reaction of 2-bromothiazole with N-methylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(2-bromothiazol-4-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
1-(2-bromothiazol-4-yl)-N-methylmethanamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-bromothiazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
4-Bromothiazole: Used as a precursor in the synthesis of various thiazole derivatives.
N-Methylthiazole: Investigated for its potential therapeutic applications.
Uniqueness
1-(2-bromothiazol-4-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the N-methylmethanamine group allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Biological Activity
1-(2-Bromothiazol-4-yl)-N-methylmethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C5H7BrN2S
- Molecular Weight : 205.09 g/mol
- CAS Number : 44630591
Target Interactions
This compound interacts with various biological targets, primarily influencing enzymatic pathways and receptor activities. It is known to act on:
- Enzymes : Inhibits specific enzymes involved in metabolic pathways.
- Receptors : Exhibits binding affinity to certain receptors, potentially modulating signaling pathways.
Mode of Action
The compound's biological activity can be attributed to its ability to:
- Disrupt Cellular Signaling : It may interfere with normal signaling pathways, leading to altered gene expression.
- Induce Apoptosis : There is evidence suggesting that it can promote apoptotic processes in certain cell types, which is crucial for cancer therapy.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Studies have shown:
- Inhibition of Tumor Growth : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines.
- Mechanisms of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound also displays antimicrobial properties against various pathogens. Research findings include:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5 µg/mL |
| Escherichia coli | 10 µg/mL |
Case Studies and Research Findings
-
Case Study on Anticancer Efficacy :
A study conducted on human breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability, correlating with increased levels of pro-apoptotic markers. -
Antimicrobial Efficacy Study :
Another research project assessed the antimicrobial efficacy of the compound against multi-drug resistant strains, demonstrating its potential as a therapeutic agent in treating infections caused by resistant bacteria.
Absorption and Distribution
Preliminary pharmacokinetic studies suggest that this compound is well absorbed following oral administration, with a favorable distribution profile across tissues.
Toxicological Profile
Toxicity assessments indicate that while the compound exhibits promising biological activity, it also presents some cytotoxic effects at higher concentrations. Further studies are needed to establish a comprehensive safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
